molecular formula C14H24ClNO4 B2550766 1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE CAS No. 54414-43-6

1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2550766
CAS No.: 54414-43-6
M. Wt: 305.8
InChI Key: RRJJRLAOZAFGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE is a chemical compound with a complex structure that includes both hydroxyethyl and methylphenoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE typically involves the reaction of 2-methylphenol with epichlorohydrin to form 3-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylphenoxy groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-[BIS(2-HYDROXYETHYL)AMINO]-2-PROPANOL: This compound shares the bis(2-hydroxyethyl)amino group but lacks the methylphenoxy group.

    1-ETHYLAMINO-2-PROPANOL: This compound has an ethylamino group instead of the bis(2-hydroxyethyl)amino group.

Uniqueness

1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE is unique due to the presence of both hydroxyethyl and methylphenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4.ClH/c1-12-4-2-3-5-14(12)19-11-13(18)10-15(6-8-16)7-9-17;/h2-5,13,16-18H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJJRLAOZAFGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN(CCO)CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.